

physicochemical properties of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

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Compound of Interest

Compound Name:	4-Methoxy-7-methyl-1,3-benzothiazol-2-amine
Cat. No.:	B1363810

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine**

Executive Summary

This guide provides a comprehensive analysis of the core physicochemical properties of **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine**, a heterocyclic compound belonging to the versatile benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.^{[1][2]} The specific substitutions of a methoxy group at the 4-position and a methyl group at the 7-position, combined with the 2-amino group, confer a unique set of properties that are critical for its behavior in biological systems. This document, intended for researchers and drug development professionals, delves into the molecular structure, solid-state properties, solubility, lipophilicity, and ionization characteristics of this compound. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these key parameters, emphasizing the causal relationships between molecular structure and functional properties to inform rational drug design and development.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.^[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse array of biological targets. The

utility of this scaffold is exemplified by its presence in compounds with demonstrated anticancer, anti-inflammatory, and neuroprotective activities.[\[1\]](#)[\[2\]](#) The subject of this guide, **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine**, combines this potent core with specific functional groups that modulate its physicochemical profile. The electron-donating methoxy and methyl groups are expected to influence the electron density of the aromatic system, thereby affecting properties like pKa and metabolic stability. The 2-amino group is a critical site for hydrogen bonding and serves as the primary basic center, governing the compound's ionization state at physiological pH. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for optimizing its potential as a therapeutic agent.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior. The key identifiers and structural details for **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine** are summarized below.

Property	Value	Source
CAS Number	88686-30-0	[3] [4]
Molecular Formula	C ₉ H ₁₀ N ₂ OS	[4]
Molecular Weight	194.25 g/mol	Calculated
IUPAC Name	4-methoxy-7-methyl-1,3-benzothiazol-2-amine	[3]
SMILES	COC1=C2N=C(N)SC2=C(C)C=C1	[3]
InChIKey	BPFSLCTUFLBWNK-UHFFFAOYSA-N	[3]

Key Physicochemical Properties and Their Implications

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. This section explores the critical parameters for **4-Methoxy-7-**

methyl-1,3-benzothiazol-2-amine and their direct implications for drug development.

Melting Point and Solid-State Properties

The melting point of a compound provides insight into the stability of its crystal lattice. A higher melting point generally indicates stronger intermolecular forces, which can, in turn, affect solubility and dissolution rate—two critical factors for oral bioavailability.

- Experimental Value: 165-166 °C[3]

Expert Insight: A melting point in this range is indicative of a stable, well-ordered crystalline solid. This stability can be advantageous for formulation and long-term storage. However, the energy required to break this lattice during dissolution may present a challenge. For orally administered drugs, a high melting point can sometimes correlate with lower solubility, necessitating formulation strategies such as particle size reduction or the use of amorphous dispersions to enhance the dissolution rate.

Aqueous Solubility

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed. While no specific solubility data exists for this exact molecule, data for the closely related 2-amino-4-methoxybenzothiazole shows it to be poorly soluble ("less than 1 mg/mL").[5]

Expert Insight: The structure of **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine** presents a classic challenge in drug design: balancing polar, solubility-enhancing features (the 2-amino group) with nonpolar, lipophilic moieties (the benzothiazole core, methyl, and methoxy groups). The poor solubility of its analogues suggests that this compound is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). This necessitates early-stage formulation work and may guide analogue design towards incorporating more polar or ionizable groups to improve aqueous solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key predictor of

membrane permeability, plasma protein binding, and metabolic clearance. No experimental LogP value is publicly available for this compound.

Expert Insight: The fused aromatic ring system, along with the methyl and methoxy substituents, contributes to the lipophilic character of the molecule. In contrast, the 2-amino group provides a degree of hydrophilicity. A balanced LogP (typically in the range of 1-3 for oral drugs) is often desired. Too high a LogP can lead to poor solubility, high plasma protein binding, and rapid metabolism, while too low a LogP can result in poor membrane permeability. Computational models can provide an initial estimate (cLogP), which should be confirmed experimentally.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. For **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine**, the primary basic center is the 2-amino group. Its pKa will determine the charge state of the molecule in different physiological compartments, which profoundly impacts solubility, permeability, and target binding.

Expert Insight: The pKa of the parent 2-aminobenzothiazole is approximately 4.2. The presence of electron-donating groups (methoxy and methyl) on the benzene ring is expected to increase the electron density on the heterocyclic system, potentially making the exocyclic amino group slightly more basic (i.e., raising the pKa) compared to the unsubstituted parent. A pKa in the range of 4-6 would mean the compound is partially protonated (cationic) in the acidic environment of the stomach but predominantly neutral at the pH of the small intestine (pH ~6.5) and blood (pH 7.4). This switch from charged to neutral is often beneficial for balancing solubility (charged form) and membrane permeability (neutral form).

Experimental Methodologies

To ensure scientific integrity, theoretical predictions must be validated by robust experimental data. The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

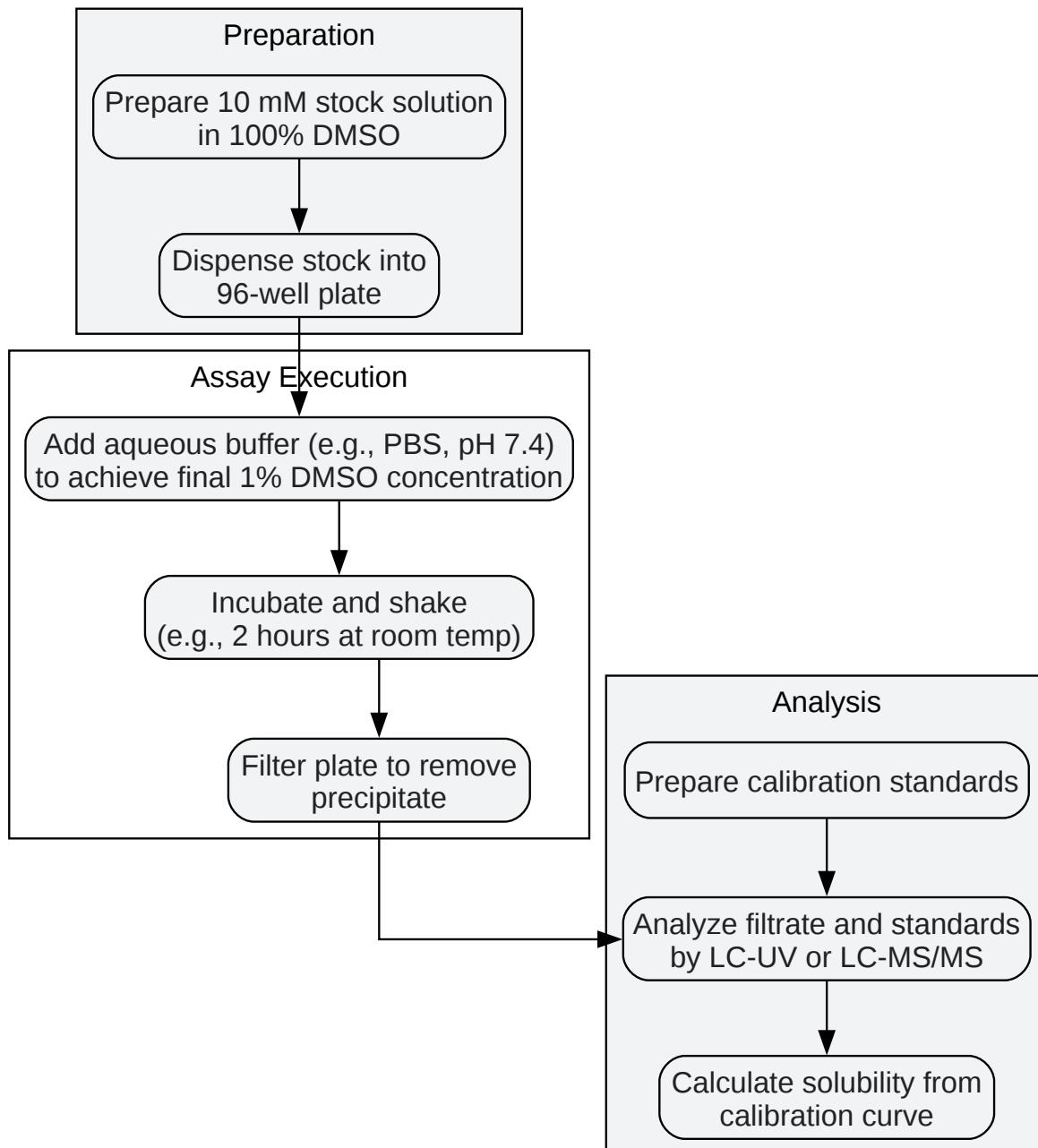
Methodology:

- Sample Preparation: Finely powder a small amount of the crystalline compound.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Rapid Scan (Optional but Recommended): Perform a quick heating ramp (10-20 °C/min) to get an approximate melting range. This prevents spending excessive time in the final, precise measurement.
- Precise Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min).
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Protocol for Kinetic Solubility Assessment

This high-throughput method is essential in early drug discovery for ranking compounds. It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.

Causality: This method mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological medium. It measures the concentration of the compound that remains in solution after precipitation has occurred, providing a practical, rather than thermodynamic, measure of solubility.

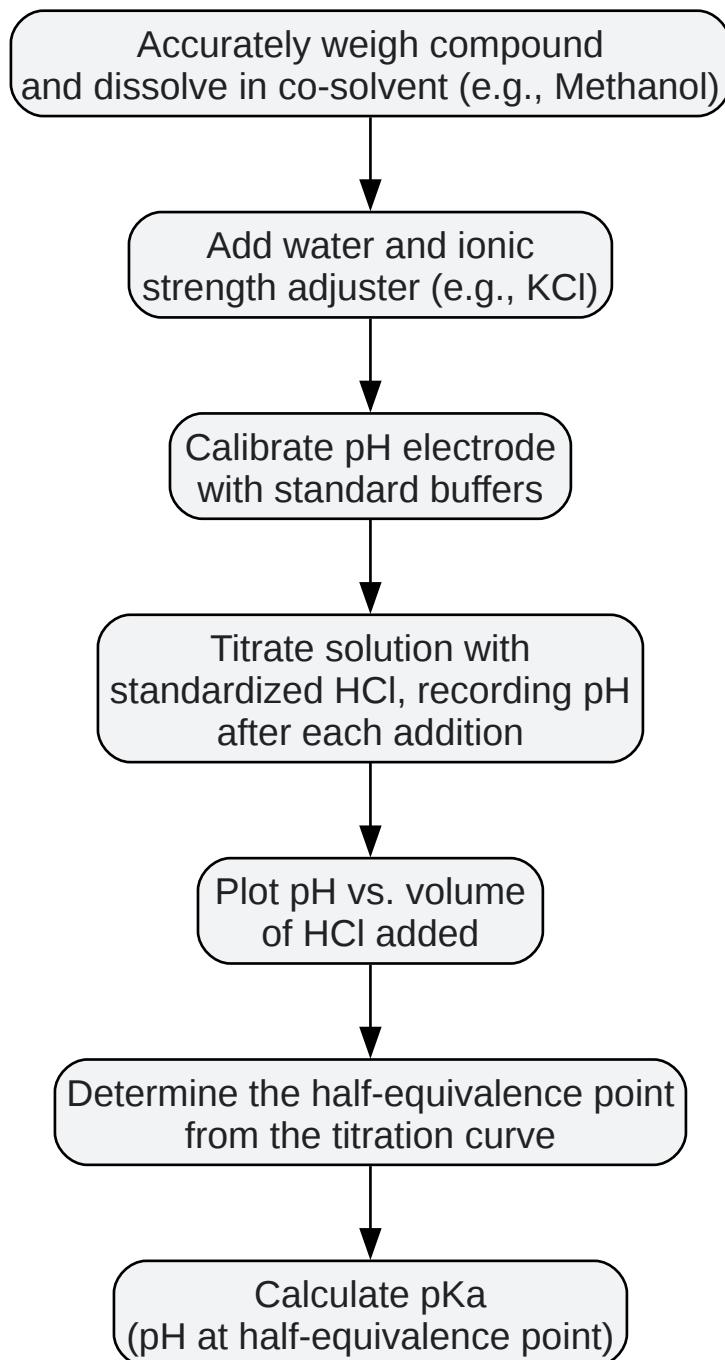
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Caption: Workflow for a 96-well plate-based kinetic solubility assay.

Protocol for pKa Determination via Potentiometric Titration

This classic method provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration with an acid or base.

Causality: This protocol relies on the Henderson-Hasselbalch equation. By adding a strong acid (HCl) to a solution of the basic compound, we can generate a titration curve (pH vs. volume of titrant). The point at which the compound is exactly half-neutralized corresponds to the pH where $\text{pH} = \text{pKa}$.



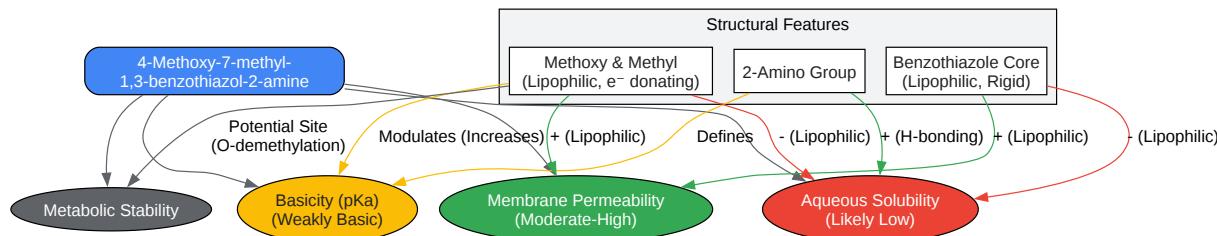
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Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Structure-Property Relationships (SPR)

The interplay between the different functional groups of **4-Methoxy-7-methyl-1,3-benzothiazol-2-amine** dictates its overall physicochemical profile. Understanding this

relationship is key to designing improved analogues.



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Caption: Structure-Property Relationships for the target molecule.

- 2-Amino Group: This is the primary driver of basicity (pK_a) and provides a crucial hydrogen bond donor/acceptor site, which can aid solubility and target binding.
- Benzothiazole Core: This large, aromatic system is the main contributor to the compound's lipophilicity and planarity, which is favorable for membrane permeability but detrimental to aqueous solubility.
- Methoxy & Methyl Groups: These substituents increase lipophilicity, further reducing aqueous solubility. As electron-donating groups, they increase the basicity of the 2-amino group. The methoxy group also presents a potential site for Phase I metabolism (O-demethylation).

Conclusion

4-Methoxy-7-methyl-1,3-benzothiazol-2-amine is a compound with a physicochemical profile characteristic of many modern small-molecule drug candidates: a lipophilic core balanced by a weakly basic, polar functional group. Its high melting point suggests good solid-state stability, but its anticipated low aqueous solubility will likely be a primary hurdle in development. The

weakly basic nature of the 2-amino group provides a handle for salt formation to improve solubility and allows for a favorable pH-dependent charge state that can balance the needs of dissolution and membrane permeation. The insights and experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, understand their interplay, and rationally design next-generation analogues with optimized ADME characteristics for progression as potential therapeutic agents.

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